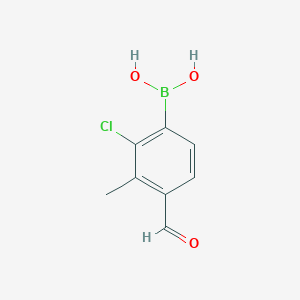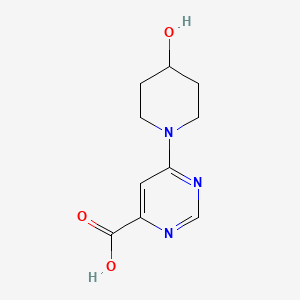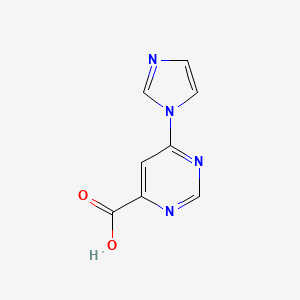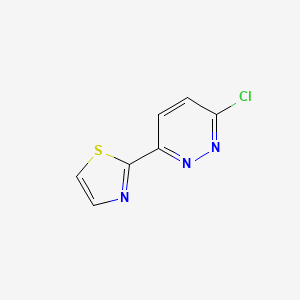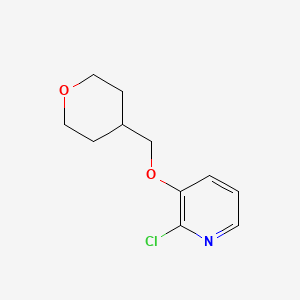
2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
説明
“2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” is a chemical compound . It’s a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
Tetrahydropyranyl (THP) ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” can be represented by the InChI string:InChI=1S/C6H11ClO2/c1-8-6-5 (7)3-2-4-9-6/h5-6H,2-4H2,1H3 . Chemical Reactions Analysis
Tetrahydropyranyl (THP) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
Tetrahydropyran, a related compound, is a colorless volatile liquid . It has a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .科学的研究の応用
Medicine: Therapeutic Agent Synthesis
This compound is utilized in the synthesis of various therapeutic agents. Its structure is key in forming intermediates that can lead to the development of new drugs. For instance, it may be involved in creating molecules with potential histone deacetylase (HDAC) inhibitory activity , which is significant in cancer treatment research.
Agriculture: Agrochemical Intermediate
In agriculture, this chemical serves as an intermediate for the synthesis of agrochemicals. It plays a role in creating compounds that could be used as pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Material Science: Polymer Research
The compound’s derivatives are explored in material science for their potential use in polymer synthesis. They could be used to alter the properties of polymers, such as increasing flexibility or enhancing durability .
Environmental Science: Eco-friendly Synthesis
Researchers are investigating the use of this compound in environmentally friendly synthetic processes. It could be part of a pathway to synthesize biodegradable materials or chemicals that have a reduced impact on ecosystems .
Biochemistry: Protective Groups in Synthesis
In biochemistry, derivatives of tetrahydropyran, which is part of this compound’s structure, are commonly used as protective groups in organic synthesis. They help in the strategic construction of complex biomolecules by protecting reactive sites during chemical reactions .
Pharmacology: Drug Development
The compound is also significant in pharmacology for drug development. It can be used to create pharmacophores, which are parts of molecular structures that allow the drug to interact with its biological target .
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDESDOIJUQKUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
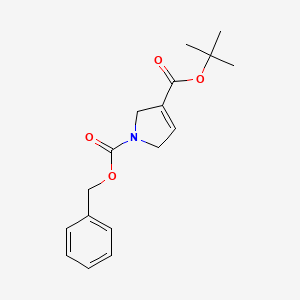
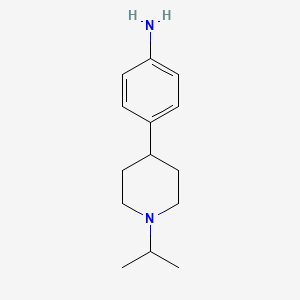

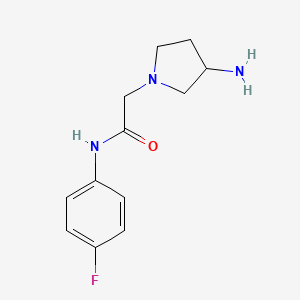
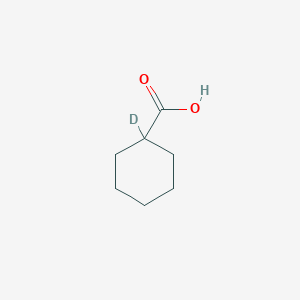
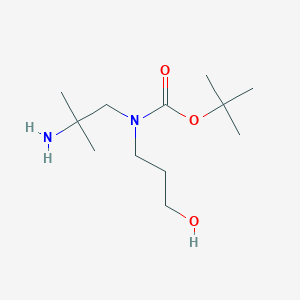
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
